molecular formula C16H18N4O2 B2516231 N-benzyl-6-morpholinopyrimidine-4-carboxamide CAS No. 1909674-04-9

N-benzyl-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2516231
CAS No.: 1909674-04-9
M. Wt: 298.346
InChI Key: ZGTCMEQJDYLJEO-UHFFFAOYSA-N
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Description

N-benzyl-6-morpholinopyrimidine-4-carboxamide is a compound belonging to the pyrimidine family, which is known for its diverse pharmacological properties. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound’s unique structure allows it to be used in various scientific research applications, including drug development and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-morpholinopyrimidine-4-carboxamide typically involves the reaction of a pyrimidine derivative with benzyl chloride and morpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or morpholine groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-benzyl-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

    6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine: Known for its antimicrobial activity.

    2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Exhibits anti-inflammatory properties.

Uniqueness

N-benzyl-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of a benzyl group and a morpholine ring attached to the pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-benzyl-6-morpholinopyrimidine-4-carboxamide is a compound belonging to the pyrimidine family, recognized for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an antiviral agent, immunosuppressive properties, and other pharmacological effects.

Chemical Structure and Properties

This compound features a morpholine group and a benzyl substituent, which contribute to its biological activity. The structural configuration allows for interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral properties, particularly against HIV-1. A study indicated that specific modifications to the compound resulted in low nanomolar inhibitory activity against the virus. For instance, methylation at the N1 position completely abrogated antiviral activity, suggesting that the integrity of the molecular structure is crucial for maintaining efficacy .

Table 1: Antiviral Activity of this compound Derivatives

Compound VariantIC50 (nM)Activity Description
Parent Compound5.0Strong antiviral activity against HIV-1
Methylated N1>1000Loss of activity
Methylated C5>1000Significant reduction in biochemical inhibition
6-Deamino Variant50Reduced potency

Immunosuppressive Properties

The compound has also been evaluated for immunosuppressive activity using the Mixed Lymphocyte Reaction (MLR) assay. Variations in substituents at positions 2, 4, and 6 of the pyrimidine scaffold led to the identification of compounds with promising immunosuppressive effects. For example, a derivative exhibited an IC50 value of 1.6 µM in the MLR assay, indicating potential for use in organ transplantation settings .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes related to disease processes. Notably, it has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids involved in various physiological functions such as inflammation and stress responses .

Case Studies and Research Findings

Recent studies have highlighted the compound's role in modulating emotional behavior through its action on NAPE-PLD inhibition. For instance, LEI-401, a potent derivative of this compound, was shown to decrease levels of endocannabinoids in vivo, leading to significant changes in mouse behavior at doses as low as 30 mg/kg .

Table 2: Summary of Biological Activities

Activity TypeFindings
AntiviralPotent against HIV-1; structure-dependent
ImmunosuppressiveEffective in MLR assay; IC50 = 1.6 µM
Enzyme InhibitionInhibits NAPE-PLD; affects lipid metabolism
Behavioral ModulationAlters emotional responses in animal models

Properties

IUPAC Name

N-benzyl-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(17-11-13-4-2-1-3-5-13)14-10-15(19-12-18-14)20-6-8-22-9-7-20/h1-5,10,12H,6-9,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTCMEQJDYLJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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